molecular formula C14H23OPS2 B14457292 S,S-Bis(2-methylpropyl) phenylphosphonodithioate CAS No. 68598-40-3

S,S-Bis(2-methylpropyl) phenylphosphonodithioate

Cat. No.: B14457292
CAS No.: 68598-40-3
M. Wt: 302.4 g/mol
InChI Key: WAUJFPADTNQEMQ-UHFFFAOYSA-N
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Description

S,S-Bis(2-methylpropyl) phenylphosphonodithioate: is a chemical compound known for its unique structure and properties It is an ester of phosphonodithioic acid and is characterized by the presence of phenyl and 2-methylpropyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S-Bis(2-methylpropyl) phenylphosphonodithioate typically involves the reaction of phenylphosphonodithioic acid with 2-methylpropyl alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, sulfur, and the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: S,S-Bis(2-methylpropyl) phenylphosphonodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.

    Substitution: The phenyl or 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Chemistry: In chemistry, S,S-Bis(2-methylpropyl) phenylphosphonodithioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.

Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals and as a biochemical probe. Its reactivity with biological molecules makes it useful for studying enzyme mechanisms and protein interactions.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in lubricants, additives, and other industrial applications.

Mechanism of Action

The mechanism of action of S,S-Bis(2-methylpropyl) phenylphosphonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the phosphorus-sulfur bonds in the compound, which are reactive towards nucleophiles.

Comparison with Similar Compounds

    Diisobutyl phthalate: A phthalate ester used as a plasticizer.

    Bis(2-ethylhexyl) phthalate: Another phthalate ester with similar applications.

Uniqueness: S,S-Bis(2-methylpropyl) phenylphosphonodithioate is unique due to its specific structure and reactivity. Unlike phthalate esters, which are primarily used as plasticizers, this compound has broader applications in chemistry, biology, and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.

Properties

CAS No.

68598-40-3

Molecular Formula

C14H23OPS2

Molecular Weight

302.4 g/mol

IUPAC Name

bis(2-methylpropylsulfanyl)phosphorylbenzene

InChI

InChI=1S/C14H23OPS2/c1-12(2)10-17-16(15,18-11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

WAUJFPADTNQEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSP(=O)(C1=CC=CC=C1)SCC(C)C

Origin of Product

United States

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